Cas no 122433-49-2 (6-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one)

6-Chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one is a heterocyclic compound featuring a fused pyranopyridine scaffold with a chloro substituent at the 6-position. This structure is of interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The chloro group enhances reactivity, enabling further functionalization via cross-coupling or nucleophilic substitution reactions. The pyranopyridine core contributes to its stability and may influence binding affinity in target interactions. Its well-defined molecular framework makes it suitable for applications in drug discovery, particularly in the development of kinase inhibitors or other therapeutic agents. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
6-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one structure
122433-49-2 structure
Product Name:6-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one
CAS No:122433-49-2
MF:C8H6ClNO2
MW:183.591741085052
MDL:MFCD13189696
CID:2617981
PubChem ID:14371734
Update Time:2025-11-02

6-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one
    • 6-Chloro-2,3-dihydro-pyrano[2,3-b]pyridin-4-one
    • CS-0442705
    • 6-CHLORO-2H,3H,4H-PYRANO[2,3-B]PYRIDIN-4-ONE
    • 6-Chloro-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one
    • 6-chloro-2H,3H,4H-pyrano(2,3-b)pyridin-4-one
    • AB68930
    • SCHEMBL10474643
    • AT21002
    • 122433-49-2
    • 977-283-0
    • 6-CHLORO-2H-PYRANO[2,3-B]PYRIDIN-4(3H)-ONE
    • 6-CHLORO-2H,3H-PYRANO[2,3-B]PYRIDIN-4-ONE
    • MDL: MFCD13189696
    • Inchi: 1S/C8H6ClNO2/c9-5-3-6-7(11)1-2-12-8(6)10-4-5/h3-4H,1-2H2
    • InChI Key: QAWIBDZRUBWAJN-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C2C(=C1)C(CCO2)=O

Computed Properties

  • Exact Mass: 183.0087061Da
  • Monoisotopic Mass: 183.0087061Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 39.2Ų

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6-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one Suppliers

Amadis Chemical Company Limited
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(CAS:122433-49-2)6-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one
Order Number:A1021717
Stock Status:in Stock
Quantity:100.0mg/250.0mg/500.0mg/1.0g/5.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:26
Price ($):201.0/321.0/535.0/802.0/2405.0
Email:sales@amadischem.com

6-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one Related Literature

Additional information on 6-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one

6-Chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one (CAS No. 122433-49-2): A Versatile Heterocyclic Compound in Modern Chemistry

6-Chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one (CAS No. 122433-49-2) is a structurally unique heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This fused pyranopyridine derivative exhibits remarkable chemical properties due to its chloro-substituted aromatic system and dihydropyrano ring structure, making it a valuable building block for various applications.

The molecular architecture of 6-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one combines the electronic characteristics of both pyridine and pyran moieties, creating a scaffold with interesting reactivity patterns. Recent studies highlight its potential as a precursor for bioactive molecules, particularly in the development of novel central nervous system (CNS) agents and anti-inflammatory compounds – areas currently receiving substantial research funding worldwide.

In synthetic chemistry, CAS 122433-49-2 serves as a versatile intermediate for constructing more complex heterocyclic systems. Its chloro group at position 6 allows for selective functionalization through cross-coupling reactions, while the dihydropyrano[2,3-b]pyridin-4-one core provides multiple sites for molecular diversification. These features align perfectly with current trends in fragment-based drug discovery and diversity-oriented synthesis.

The compound's physicochemical properties have been extensively characterized. With a molecular weight of 183.59 g/mol and specific hydrogen bond acceptor/donor counts, 6-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one demonstrates favorable drug-like properties according to Lipinski's rule of five. This explains its growing popularity in medicinal chemistry projects targeting neurological disorders – a therapeutic area experiencing rapid growth due to increasing global mental health concerns.

Recent patent literature reveals innovative applications of 122433-49-2 in developing kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The compound's ability to interact with various biological targets stems from its balanced lipophilicity and polar surface area, characteristics highly sought after in modern drug design paradigms. These attributes make it particularly relevant to current research on neurodegenerative diseases and chronic pain management.

From a materials science perspective, the pyrano[2,3-b]pyridin-4-one core exhibits interesting photophysical properties that have potential applications in organic electronics. Researchers are exploring derivatives of 6-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one as components in OLED materials and molecular sensors, capitalizing on the compound's conjugated system and electron-deficient characteristics.

The synthesis of CAS 122433-49-2 typically involves cyclocondensation reactions of appropriately substituted precursors. Recent methodological advancements have improved yields and purity, addressing one of the most common queries from researchers about this compound. Optimization of purification techniques has been particularly important, as the compound's polar nature can present challenges during isolation.

Analytical characterization of 6-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one relies heavily on NMR spectroscopy and mass spectrometry. The compound's distinctive proton environment creates characteristic splitting patterns that facilitate structural confirmation – a topic frequently discussed in chemical forums and research publications.

In the context of green chemistry initiatives, recent work has focused on developing more sustainable routes to 122433-49-2. This includes exploring catalytic methods and alternative solvents, responding to growing industry demands for environmentally friendly synthetic protocols. Such developments align with current regulatory trends and corporate sustainability goals.

The commercial availability of 6-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one has increased significantly in recent years, reflecting its rising importance in chemical research. Suppliers now offer the compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development – a fact frequently searched by procurement specialists.

Stability studies indicate that CAS 122433-49-2 should be stored under inert atmosphere at low temperatures to maintain purity over extended periods. Proper handling procedures, including the use of appropriate personal protective equipment, are recommended when working with this compound, as with all laboratory chemicals.

Looking forward, the scientific community anticipates expanded applications for 6-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one derivatives. Current research directions include exploring its potential in proteolysis targeting chimeras (PROTACs) and covalent inhibitors – two rapidly growing areas in drug discovery that frequently appear in recent literature searches.

The compound's structure-activity relationships continue to be elucidated through systematic modification studies. These investigations often focus on the effects of varying substituents at different positions of the pyrano[2,3-b]pyridin-4-one core, providing valuable insights for rational drug design approaches.

In summary, 6-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one (CAS No. 122433-49-2) represents a fascinating case study in how privileged structures in medicinal chemistry can find diverse applications across multiple scientific disciplines. Its unique combination of structural features, synthetic accessibility, and biological relevance ensures its continued importance in contemporary research efforts addressing some of today's most pressing scientific challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:122433-49-2)6-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one
A1021717
Purity:99%/99%/99%/99%/99%
Quantity:100.0mg/250.0mg/500.0mg/1.0g/5.0g
Price ($):201.0/321.0/535.0/802.0/2405.0
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